1-Benzyl-4-glycidylpiperazine
Description
Contextualization of Benzyl-Piperazine and Glycidyl (B131873) Scaffolds in Organic and Medicinal Chemistry
The benzylpiperazine moiety is a well-established and critically important scaffold in the realm of medicinal chemistry. Piperazine (B1678402) derivatives are recognized as "privileged structures" because they are frequently found in a wide array of biologically active compounds and approved drugs. researchgate.netresearchgate.net The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a common feature in drugs with applications spanning from antihistamines and antipsychotics to anticancer and antiviral agents. researchgate.net The inclusion of a benzyl (B1604629) group attached to one of the piperazine nitrogens often serves multiple purposes. It can be a crucial part of the pharmacophore, interacting with biological targets, or it can function as a protecting group in organic synthesis, which can be readily removed via hydrogenolysis to allow for further chemical modification at that nitrogen. orgsyn.org The synthesis of various benzylpiperazine derivatives has been a subject of extensive research, highlighting their importance in developing new therapeutic agents. nih.govnih.gov
Similarly, the glycidyl group, which is a three-membered ring epoxide (oxirane) attached to a methylene (B1212753) group, is a highly versatile functional group in organic synthesis. Glycidol (B123203) and its derivatives, such as glycidyl ethers, are valuable intermediates in the production of polymers and coatings. The high reactivity of the epoxide ring, which is susceptible to ring-opening reactions with a wide variety of nucleophiles, makes the glycidyl moiety an excellent electrophilic building block. This reactivity allows for the introduction of a 1,2-diol functionality or other bifunctional units into a molecule, which is a common strategy in the synthesis of complex organic molecules and pharmaceutical compounds.
Significance of 1-Benzyl-4-glycidylpiperazine as a Research Subject and Building Block
This compound, which incorporates both the benzylpiperazine core and a reactive glycidyl group, emerges as a compound of considerable synthetic potential. While extensive research literature dedicated specifically to this molecule is not abundant, its significance can be inferred from its structure as a versatile chemical intermediate. The compound is cataloged in chemical databases, confirming its identity and basic properties. chemexper.comnih.gov
The primary importance of this compound lies in its utility as a building block for creating more complex and potentially bioactive molecules. The presence of the glycidyl group's epoxide ring allows for a range of chemical transformations. Nucleophilic attack on the epoxide can lead to the formation of a variety of substituted amino alcohols, a structural motif present in many pharmacologically active compounds.
Furthermore, the piperazine ring itself offers additional points for chemical modification. The tertiary amine within the ring can influence the molecule's basicity and pharmacokinetic properties. The benzyl group, as previously mentioned, can be retained as part of the final molecular structure or be cleaved to reveal a secondary amine, enabling the introduction of different substituents at the N1 position. orgsyn.org This modular nature makes this compound a valuable starting material for the generation of diverse chemical libraries for drug discovery screening. The synthesis of such a compound would likely involve the reaction of 1-benzylpiperazine (B3395278) with an electrophilic glycidyl source, such as epichlorohydrin (B41342), a common method for introducing glycidyl groups onto amines.
In essence, this compound represents a convergence of a proven medicinal chemistry scaffold with a highly reactive and synthetically useful functional group. Its value is not necessarily in its own terminal application but in its role as a precursor to a new generation of complex piperazine derivatives with potential applications in various fields of chemical and pharmaceutical research. nih.gov
Chemical Compound Data
Below are tables detailing the properties of the primary subject of this article, this compound, and a list of other chemical compounds mentioned throughout the text.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C14H20N2O | nih.gov |
| IUPAC Name | 1-benzyl-4-(oxiran-2-ylmethyl)piperazine | nih.gov |
| Molecular Weight | 232.32 g/mol | nih.gov |
| CAS Number | 335165-57-6 | chemexper.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-4-(oxiran-2-ylmethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-4-13(5-3-1)10-15-6-8-16(9-7-15)11-14-12-17-14/h1-5,14H,6-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBBIQDCHKBYNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2CO2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458377 | |
| Record name | 1-Benzyl-4-glycidylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335165-57-6 | |
| Record name | 1-Benzyl-4-glycidylpiperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Glycidylpiperazine
De Novo Synthesis Strategies for the 1-Benzyl-4-glycidylpiperazine Core
De novo synthesis involves the piecemeal construction of the target molecule from basic precursors. For this compound, this typically involves the sequential introduction of the benzyl (B1604629) and glycidyl (B131873) groups onto a piperazine (B1678402) ring.
The direct glycidylation of N-benzylpiperazine is a common and straightforward approach to obtaining this compound. This reaction is typically performed using an electrophilic three-carbon building block, most commonly epichlorohydrin (B41342) or a glycidyl tosylate, which reacts with the nucleophilic secondary amine of N-benzylpiperazine.
The regioselectivity of this reaction is critical. Starting with N-benzylpiperazine ensures that the glycidyl group is introduced at the N4 position, as the N1 position is already occupied by the benzyl group. The reaction is generally carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). nih.gov The base neutralizes the hydrochloric acid formed as a byproduct when using epichlorohydrin.
In a related approach, a study describes the alkylation of a phenol (B47542) with (R)-glycidyl nosilate, followed by the ring-opening of the resulting oxirane with an appropriate 1-arylpiperazine to yield the desired product. acs.org This highlights the versatility of glycidyl derivatives in introducing the epoxy functional group.
The introduction of the benzyl group is a fundamental step in the synthesis of N-benzylpiperazine derivatives. A classic and widely used method involves the direct N-alkylation of piperazine with benzyl chloride. orgsyn.org To favor the formation of the mono-benzylated product, 1-benzylpiperazine (B3395278), over the dibenzylated byproduct, the reaction conditions must be carefully controlled. One effective procedure utilizes a piperazine buffer system (piperazine hexahydrate and piperazine dihydrochloride) in ethanol (B145695), which yields the desired 1-benzylpiperazine dihydrochloride (B599025) in high purity and yield, free from the disubstituted compound. orgsyn.org
Alternative methods for N-benzylation have also been explored. A patent describes optimizing N-benzylation by evaluating a range of temperatures and finding that 45°C provides a good balance between reaction rate and minimizing discoloration and impurities. google.com Another approach involves the Cp*Ir complex-catalyzed N-alkylative homocoupling of N-benzylethanolamines to produce N,N'-dibenzylpiperazine derivatives, showcasing a catalytic route to related structures. clockss.org The benzyl group serves as an effective protecting group that can be readily removed by hydrogenolysis, making it valuable for the synthesis of unsymmetrically substituted piperazines. orgsyn.org
Table 1: Comparison of N-Benzylation Methods for Piperazine
| Method | Reagents | Solvent | Key Features | Yield | Reference |
|---|---|---|---|---|---|
| Direct Alkylation | Piperazine, Benzyl Chloride | Ethanol | Uses piperazine buffer system to control pH and favor mono-substitution. | 65-75% | orgsyn.org |
| Optimized Alkylation | Piperazine derivative, Benzyl Chloride | Not specified | Temperature optimization (45°C) to reduce byproducts. | ~95% conversion | google.com |
| Catalytic Homocoupling | N-Benzylethanolamine, [Cp*IrCl2]2, NaHCO3 | Toluene (B28343) | Catalytic route forming N,N'-dibenzylpiperazine. | 66% | clockss.org |
Convergent and Divergent Synthesis Pathways from Precursor Molecules
Convergent synthesis involves preparing larger fragments of the target molecule separately and then joining them together. This can be more efficient for complex molecules. Divergent synthesis starts from a common intermediate and elaborates it into a variety of related structures.
1-Benzyl-4-piperidone is a versatile and commercially available intermediate for the synthesis of this compound and other 4-substituted piperidine (B6355638) and piperazine derivatives. sigmaaldrich.com Various synthetic routes start from this ketone.
One common strategy involves a multi-step sequence. For example, 1-benzyl-4-piperidone can be reacted with reagents like aniline (B41778) and potassium cyanide to form an α-aminonitrile intermediate. dtic.mil This intermediate can then be subjected to hydrolysis and further transformations. A patent describes a process where 1-benzyl-4-piperidone is reacted with hydrocyanic acid and an aniline, followed by hydrolysis to yield 1-benzyl-4-aniline piperidine-4-carboxylic acid, demonstrating the transformation of the ketone into a more complex 4-substituted piperidine. google.com
The conversion of the piperidone to the desired piperazine can be a challenging step. However, the Ugi four-component reaction provides an efficient method for creating highly substituted piperidine derivatives from N-substituted piperidones, amines, isocyanides, and carboxylic acids in a single step. ub.edu While not a direct route to this compound, this illustrates the power of multicomponent reactions in building complexity from a piperidone core. ub.edu
The glycidyl group contains a stereocenter, meaning that this compound can exist as two enantiomers, (R) and (S). For many applications, particularly in pharmaceuticals, it is crucial to produce a single enantiomer.
Stereochemical control can be achieved by using enantiomerically pure starting materials. For instance, the reaction of N-benzylpiperazine with an enantiopure glycidyl derivative, such as (2S)-glycidyl tosylate or (2R)-glycidyl tosylate, allows for the synthesis of the corresponding (S)- or (R)-1-benzyl-4-glycidylpiperazine. nih.gov A study on arylpiperazine derivatives also employed (R)-glycidyl nosilate to introduce a chiral glycidyl moiety onto a phenolic substrate, which was then reacted with a piperazine derivative to form an enantiomerically specific product. acs.org
Another strategy involves the asymmetric synthesis or resolution of the glycidyl precursor itself. While not detailed specifically for this compound in the provided context, general methods like Jacobsen's hydrolytic kinetic resolution are well-established for resolving racemic epoxides, which could be applied to a precursor like epichlorohydrin or glycidyl tosylate. Asymmetric lithiation of N-Boc piperazines using chiral ligands like (-)-sparteine (B7772259) has also been shown to be an effective method for creating enantiopure α-substituted piperazines, indicating that chiral induction on the piperazine ring itself is a viable strategy for stereocontrol. acs.org
Table 2: Examples of Chiral Glycidyl Reagents for Stereoselective Synthesis
| Reagent | Resulting Stereochemistry | Application Context | Reference |
|---|---|---|---|
| (2S)-glycidyl tosylate | (S)-configuration at glycidyl group | Synthesis of PARP1 inhibitors | nih.gov |
| (2R)-glycidyl tosylate | (R)-configuration at glycidyl group | Synthesis of PARP1 inhibitors | nih.gov |
| (R)-glycidyl nosilate | (R)-configuration at glycidyl group | Synthesis of arylpiperazine derivatives | acs.org |
Novel Synthetic Approaches and Catalytic Systems in Glycidylpiperazine Synthesis
Modern synthetic chemistry increasingly relies on the development of novel catalytic systems to enhance reaction efficiency, selectivity, and sustainability. nih.govmdpi.com In the context of glycidylpiperazine synthesis, these approaches can be applied to various steps, including N-alkylation and the formation of the heterocyclic core.
Catalytic systems often employ transition metals. For example, palladium N-heterocyclic-carbene (NHC) complexes, such as PEPPSI™ catalysts, are extremely stable and highly active for a range of cross-coupling reactions, including the formation of C-N bonds (Buchwald-Hartwig amination). sigmaaldrich.com Such catalysts could be applied to the N-benzylation step under milder conditions than traditional methods. Similarly, copper-NHC complexes have proven to be efficient catalysts for reactions like the hydrosilylation of carbonyls and conjugate additions, which could be relevant in transformations starting from piperidone precursors. beilstein-journals.org
The development of catalytic systems composed of metal nanoparticles on molecularly modified surfaces represents another frontier. nih.gov These systems bridge homogeneous and heterogeneous catalysis and can be tailored for high selectivity in reactions like hydrogenations, which could be employed for debenzylation or other functional group manipulations in the synthesis of piperazine derivatives. nih.gov The use of iridium complexes for the N-alkylative synthesis of piperazines from ethanolamine (B43304) precursors also highlights a novel catalytic strategy for constructing the core ring system itself. clockss.org These advanced catalytic methods offer the potential for more efficient and selective syntheses of this compound and related compounds.
One-Pot Reaction Efficiencies
While specific literature detailing a one-pot synthesis exclusively for this compound is not extensively documented, the principles of one-pot reactions are highly applicable to its formation. A one-pot synthesis, which combines multiple reaction steps in a single reactor without the isolation of intermediates, offers significant advantages in terms of time, resource, and cost-efficiency.
A plausible and efficient one-pot synthesis of this compound involves the direct reaction of 1-benzylpiperazine with epichlorohydrin. In this reaction, the secondary amine of 1-benzylpiperazine acts as a nucleophile, attacking the epoxide ring of epichlorohydrin. This is a standard method for the introduction of a glycidyl group onto a secondary amine.
The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct, thus driving the reaction to completion. The choice of solvent and base, as well as the reaction temperature, are critical parameters that influence the reaction rate and yield.
Hypothetical One-Pot Synthesis of this compound:
Table 1: Hypothetical Parameters for One-Pot Synthesis Efficiency
| Parameter | Variation | Expected Impact on Yield | Rationale |
|---|---|---|---|
| Base | NaOH, K₂CO₃, Triethylamine | High | Stronger, less sterically hindered bases can more effectively neutralize HCl, favoring product formation. |
| Solvent | Ethanol, Acetonitrile (B52724), Toluene | Moderate to High | Polar aprotic solvents like acetonitrile can enhance the reaction rate. Ethanol is a common, effective solvent for such reactions. |
| Temperature | 25-80 °C | High | Increasing temperature generally increases the reaction rate, but may also lead to side reactions if too high. |
| Reactant Ratio | 1:1 to 1:1.2 (Amine:Epoxide) | High | A slight excess of the epoxide can help ensure complete conversion of the starting amine. |
The efficiency of a one-pot synthesis can be further enhanced by using techniques such as continuous flow chemistry, which allows for precise control over reaction parameters and can lead to higher yields and purity in shorter reaction times.
Green Chemistry Principles in Synthesis Optimization
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This can be achieved through several strategies:
Use of Greener Solvents: Replacing traditional volatile organic solvents (VOCs) with more environmentally benign alternatives is a key aspect of green chemistry. For the synthesis of this compound, exploring the use of water, ethanol, or solvent-free conditions could significantly improve the greenness of the process. Water, being non-toxic, non-flammable, and readily available, is an ideal green solvent. google.com
Catalysis: The use of catalysts can enhance reaction rates and selectivity, often under milder conditions, which reduces energy consumption. For the reaction between an amine and an epoxide, various Lewis acid or base catalysts could be employed to improve efficiency and reduce the need for stoichiometric amounts of harsh reagents.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental principle of green chemistry. The direct addition of 1-benzylpiperazine to a glycidylating agent like glycidol (B123203) (instead of epichlorohydrin) would have a higher atom economy, as the only byproduct would be water.
Energy Efficiency: Optimizing reaction conditions to proceed at lower temperatures and pressures reduces energy consumption. Microwave-assisted synthesis is a technique that can often accelerate reaction times and improve yields with lower energy input compared to conventional heating. researchgate.net
Waste Reduction: One-pot syntheses inherently contribute to waste reduction by eliminating the need for separation and purification of intermediates. orgsyn.org Furthermore, the selection of reagents and catalysts that can be recycled or are biodegradable also minimizes waste.
Table 2: Application of Green Chemistry Principles
| Green Chemistry Principle | Application to this compound Synthesis | Potential Benefit |
|---|---|---|
| Safer Solvents and Auxiliaries | Use of water or ethanol instead of chlorinated solvents. | Reduced toxicity and environmental impact. google.com |
| Catalysis | Employment of a recyclable catalyst for the amine-epoxide reaction. | Reduced waste and potential for milder reaction conditions. |
| Atom Economy | Use of glycidol as the glycidylating agent. | Higher efficiency and formation of a benign byproduct (water). |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Faster reaction times and lower energy consumption. researchgate.net |
| Reduce Derivatives | One-pot synthesis approach. | Fewer reaction steps, less waste from purification. orgsyn.org |
By integrating these green chemistry principles, the synthesis of this compound can be optimized to be not only efficient in terms of yield and reaction time but also more sustainable and environmentally responsible.
Advanced Characterization Techniques for 1 Benzyl 4 Glycidylpiperazine and Its Derivatives
Spectroscopic Analysis for Structural Elucidation
Spectroscopic methods are indispensable for determining the molecular structure of 1-Benzyl-4-glycidylpiperazine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the benzyl (B1604629), piperazine (B1678402), and glycidyl (B131873) groups. The aromatic protons of the benzyl group are expected to appear in the downfield region (δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely produce a singlet at approximately δ 3.5 ppm. The protons of the piperazine ring, being in different chemical environments, would show complex multiplets in the δ 2.3-2.8 ppm range. The protons of the glycidyl group's epoxide ring and its adjacent methylene group would appear as a set of characteristic multiplets in the δ 2.5-3.1 ppm region.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the benzyl ring would generate several signals between δ 127 and 138 ppm. The benzylic carbon is expected around δ 63 ppm. The carbons of the piperazine ring would appear in the δ 50-60 ppm range. The carbons of the glycidyl moiety, including the oxirane ring carbons, would be found in the δ 45-55 ppm region.
Predicted NMR Data for this compound | ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | Aromatic-H | 7.20 - 7.40 | Multiplet | 5H | Phenyl protons | | Benzylic-H | ~3.50 | Singlet | 2H | Ph-CH₂-N | | Glycidyl-H | 2.90 - 3.15 | Multiplet | 1H | Oxirane CH | | Glycidyl-H | 2.40 - 2.85 | Multiplet | 4H | N-CH₂-(glycidyl) + Oxirane CH₂ | | Piperazine-H | 2.30 - 2.70 | Multiplet | 8H | Piperazine ring protons | | ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | | Aromatic-C | 138.0 | Quaternary C (ipso) | | Aromatic-C | 129.5 | Aromatic CH | | Aromatic-C | 128.5 | Aromatic CH | | Aromatic-C | 127.3 | Aromatic CH | | Benzylic-C | 63.0 | Ph-CH₂-N | | Piperazine-C | 53.0 - 55.0 | Piperazine ring carbons | | Glycidyl-C | 50.0 - 55.0 | N-CH₂-(glycidyl) + Oxirane CH | | Glycidyl-C | 45.0 - 48.0 | Oxirane CH₂ |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the characteristic functional groups present in a molecule based on their vibrational frequencies. For this compound, the spectrum would be dominated by absorptions from the aromatic ring, C-N bonds, C-O bonds of the ether and epoxide, and C-H bonds.
Key expected absorption bands include:
Aromatic C-H stretch: Above 3000 cm⁻¹, typically around 3030-3080 cm⁻¹.
Aliphatic C-H stretch: Below 3000 cm⁻¹, in the range of 2800-2960 cm⁻¹.
Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.
C-N stretch (tertiary amine): In the fingerprint region, typically around 1100-1250 cm⁻¹.
C-O-C stretch (epoxide): A characteristic band for the asymmetric stretch of the epoxide ring is expected around 1250 cm⁻¹. Symmetric ring stretching ("ring breathing") modes can appear around 810-950 cm⁻¹.
Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3030 - 3080 | Medium-Weak | C-H Stretch | Aromatic |
| 2800 - 2960 | Medium-Strong | C-H Stretch | Aliphatic (Piperazine, Glycidyl, Benzyl CH₂) |
| 1580, 1495, 1450 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1250 | Strong | Asymmetric C-O-C Stretch | Epoxide |
| 810 - 950 | Medium | Symmetric C-O-C Stretch | Epoxide |
Mass Spectrometry (MS, HRMS, LC-HRMS/MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry provides crucial information about the molecular weight and structural fragments of the compound.
Standard MS: Would confirm the molecular weight of this compound (C₁₄H₂₀N₂O), which is 232.32 g/mol . The molecular ion peak [M]⁺ would be observed at m/z 232.
High-Resolution Mass Spectrometry (HRMS): Would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (e.g., calculated exact mass for [M+H]⁺, C₁₄H₂₁N₂O⁺, is 233.1648).
Fragmentation Pattern: The most prominent fragment in the mass spectrum is expected to be the tropylium (B1234903) ion at m/z 91, resulting from the cleavage of the benzylic C-N bond. Other significant fragments would arise from the cleavage of the piperazine ring and the loss of the glycidyl side chain. For example, a fragment corresponding to the benzylpiperazine cation might be seen at m/z 175.
Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Structural Origin |
|---|---|---|
| 232 | [M]⁺ | Molecular Ion |
| 175 | [M - C₃H₅O]⁺ | Loss of glycidyl group |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group) |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction impurities or byproducts, thereby assessing its purity and enabling its isolation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. Given its boiling point, GC analysis is feasible. The gas chromatogram would show a peak at a specific retention time corresponding to the compound, and the coupled mass spectrometer would record its mass spectrum, confirming its identity. Impurities would appear as separate peaks at different retention times, allowing for purity estimation.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a highly versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. This compound can be readily analyzed using reversed-phase liquid chromatography coupled with a mass spectrometer. The compound would be separated on a C18 column using a mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid to promote ionization. The mass spectrometer detector (e.g., a triple quadrupole or QTOF) provides high sensitivity and selectivity, making it possible to quantify the compound and identify impurities even at very low levels. Tandem mass spectrometry (LC-MS/MS) can be used to further confirm the structure by analyzing the fragmentation of the parent ion.
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements within a chemical compound. This destructive method involves the complete combustion of a small, precise amount of the substance. The resulting combustion products, such as carbon dioxide, water, and nitrogen gas, are collected and measured, allowing for the calculation of the elemental composition of the original sample.
The data obtained is then compared against the theoretical values calculated from the compound's molecular formula. For this compound, with a molecular formula of C₁₄H₂₀N₂O, the theoretical elemental composition is a benchmark for purity and identity. A close correlation between the experimentally found percentages and the calculated values provides strong evidence for the compound's compositional integrity.
While specific experimental data for this compound is not publicly available, the analysis of related piperazine derivatives illustrates the application and precision of this technique. For example, research on newly synthesized piperazine derivatives includes rigorous characterization through microanalysis to confirm their proposed structures. bas.bg In one study, the elemental analysis of a complex piperazine derivative, [4-(1-(2-Furoyl)piperazin-1-yl)]-4-(ethyl-sulfanyl)-1,1,2-trichloro-3-nitro-1,3-butadiene, was reported. bas.bg
Table 1: Elemental Analysis Data for a Representative Piperazine Derivative
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 55.98 | 55.99 |
| Hydrogen (H) | 7.27 | 7.29 |
| Nitrogen (N) | 6.32 | 6.35 |
| Sulfur (S) | 4.82 | 4.86 |
Data sourced from a study on new piperazine derivatives. bas.bg
Similarly, other complex heterocyclic compounds containing piperazine moieties are routinely characterized using this method, often reported as "CHNS analysis," to validate their synthesis and purity. bohrium.comrsc.org The congruence between the calculated and found values, as shown in the table, confirms the molecular formula of the synthesized derivative. bas.bg
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful, non-destructive technique that provides the definitive three-dimensional structure of a crystalline solid at the atomic and molecular level. wikipedia.org By irradiating a single crystal with a beam of X-rays, a unique diffraction pattern is produced. wikipedia.org The analysis of the angles and intensities of these diffracted beams allows researchers to generate a three-dimensional map of the electron density within the crystal, revealing precise information about atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.orgnih.gov
The application of X-ray crystallography is crucial for understanding the exact conformation of molecules in the solid state. For piperazine derivatives, this technique can confirm the chair conformation typical of the piperazine ring and determine the spatial orientation of its various substituents.
While a crystal structure for this compound itself is not available in the literature, numerous studies on its derivatives have utilized X-ray diffraction to unambiguously establish their molecular structures. nih.govmdpi.com For instance, the crystal structure of an indole-arylpiperazine derivative was determined to crystallize in the monoclinic space group C2/c, revealing a chair conformation for the piperazine moiety. mdpi.com Another study on a different piperazine derivative reported it crystallizing in the monoclinic space group P21/c. bas.bg These analyses provide incontrovertible proof of the molecular connectivity and stereochemistry.
Table 2: Crystallographic Data for a Representative Piperazine Derivative (Compound 5d)
| Parameter | Value |
|---|---|
| Empirical Formula | C₃₁H₄₈Cl₃N₃O₄S |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.5503(2) |
| b (Å) | 11.2039(2) |
| c (Å) | 14.1007(4) |
| Z (molecules/unit cell) | 4 |
Data from the structural study of a synthesized piperazine derivative. bas.bg
The detailed parameters obtained from such an analysis, including the unit cell dimensions (a, b, c) and the number of molecules per unit cell (Z), are fundamental for defining the crystalline architecture of the compound. bas.bgmdpi.com
Chemical Reactivity and Derivatization Strategies of 1 Benzyl 4 Glycidylpiperazine
Glycidyl (B131873) Ring-Opening Reactions
The strained three-membered epoxide ring is the most reactive site in the molecule, readily undergoing ring-opening reactions with a variety of nucleophiles. This reactivity is the cornerstone of its use in forming adducts and polymers. The reaction typically proceeds via an SN2 mechanism, where the nucleophile attacks one of the electrophilic carbon atoms of the epoxide.
The glycidyl group of 1-benzyl-4-glycidylpiperazine reacts with a broad spectrum of nucleophiles. In base-catalyzed or neutral conditions, strong nucleophiles preferentially attack the sterically least hindered terminal carbon atom of the epoxide ring. semanticscholar.org This regioselectivity is a key feature in designing specific molecular architectures.
Common nucleophilic reactions include:
With Amines: Primary and secondary amines react to form amino alcohols. This reaction is fundamental to its use as a curing agent or crosslinker for amine-containing polymers. The reaction between an epoxide and an amine is a well-established method for forming stable carbon-nitrogen bonds. nih.gov
With Thiols: Thiols are potent nucleophiles that react efficiently with the epoxide ring to yield thioethers, forming a stable C-S bond. semanticscholar.org
With Alcohols and Phenols: In the presence of a catalyst (acid or base), alcohols and phenols can open the epoxide ring to form ether linkages.
With Carboxylic Acids: Carboxylic acids react to form ester derivatives. semanticscholar.org
With Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can then be used in further "click chemistry" reactions. semanticscholar.org
The general mechanism for nucleophilic ring-opening at the terminal carbon is depicted below:
Figure 1: General scheme of nucleophilic attack on the glycidyl group. Nu represents a nucleophile.
The substituents on the nitrogen atom of the attacking nucleophile and the reaction conditions can influence the regioselectivity of the ring-opening. beilstein-journals.org
| Nucleophile Type | Functional Group Formed | Resulting Adduct |
| Primary/Secondary Amine | β-Amino alcohol | 1-Benzyl-4-(3-(alkylamino)-2-hydroxypropyl)piperazine |
| Thiol | β-Hydroxy thioether | 1-Benzyl-4-(2-hydroxy-3-(alkylthio)propyl)piperazine |
| Alcohol/Phenol (B47542) | β-Hydroxy ether | 1-Benzyl-4-(2-hydroxy-3-alkoxy/phenoxypropyl)piperazine |
| Carboxylic Acid | β-Hydroxy ester | 1-Benzyl-4-(3-(acyloxy)-2-hydroxypropyl)piperazine |
Table 1: Products from Nucleophilic Ring-Opening of this compound.
The epoxide ring of this compound is susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding diol, 1-benzyl-4-(2,3-dihydroxypropyl)piperazine. semanticscholar.org The rate of hydrolysis is significantly influenced by the pH of the medium. While the molecule shows reasonable stability in neutral aqueous media, its shelf-life in solution can be limited. The piperazine (B1678402) moiety itself is basic and can absorb water and carbon dioxide from the air. wikipedia.org For applications requiring long-term stability in aqueous environments, the potential for hydrolysis must be considered. In acidic media, the reaction is initiated by the protonation of the epoxide oxygen, which makes the ring more susceptible to attack by a weak nucleophile like water. semanticscholar.org
Transformations Involving the Piperazine Nitrogen Atom
The two nitrogen atoms in the piperazine ring exhibit characteristic amine reactivity. The nitrogen at position 1 is a tertiary amine, part of the N-benzyl group, while the nitrogen at position 4, attached to the glycidyl group, is also tertiary. These nitrogens are basic and can be protonated to form salts, such as dihydrochlorides. orgsyn.org
Key transformations include:
Salt Formation: As bases, the piperazine nitrogens readily react with acids to form crystalline salts. This is often used for purification and handling of piperazine-containing compounds. orgsyn.org
Quaternization: The tertiary nitrogen atoms can react with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction can be used to introduce a permanent positive charge into the molecule or to form polyquaternary ammonium polymers (polyquats) if the molecule is first polymerized. The reaction of tertiary amines with alkyl halides is a standard method for forming such salts. rsc.org
N-Dealkylation (Debenzylation): A significant transformation is the removal of the benzyl (B1604629) group from the N-1 position. This is typically achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium catalyst). orgsyn.org This de-benzylation reaction is a valuable strategy as it unmasks a secondary amine, converting the molecule into 1-glycidylpiperazine. This new secondary amine can then undergo a host of other reactions (e.g., acylation, alkylation), making the benzyl group an effective protecting group for the N-1 position. orgsyn.org
Coordination with Metal Ions: The lone pairs on the nitrogen atoms allow them to act as ligands, forming coordination complexes with various metal ions. Piperazine itself is known to form polymeric complexes with metals like cobalt. wikipedia.org
Functionalization of the Benzyl Moiety
The benzyl group offers another site for chemical modification, primarily through reactions on the aromatic ring or cleavage of the benzyl-nitrogen bond.
Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The piperazinylmethyl substituent is an activating, ortho-, para-directing group, which influences the position of incoming electrophiles.
Hydrogenolysis: As mentioned previously, the most common and synthetically useful reaction involving the benzyl moiety is its cleavage from the piperazine nitrogen via catalytic hydrogenolysis. orgsyn.org This reaction is clean and efficient, yielding toluene (B28343) as a byproduct and the de-benzylated piperazine derivative. This strategy is widely used in the synthesis of 1-monosubstituted piperazines. orgsyn.org
| Reaction Type | Reagents | Potential Product |
| Debenzylation | H₂, Pd/C | 1-Glycidylpiperazine |
| Nitration | HNO₃, H₂SO₄ | 1-(Nitrobenzyl)-4-glycidylpiperazine |
| Halogenation | Br₂, FeBr₃ | 1-(Bromobenzyl)-4-glycidylpiperazine |
Table 2: Representative Functionalization Reactions of the Benzyl Group.
Polymerization and Crosslinking Reactions via the Glycidyl Group
The glycidyl group is a monomer unit that can undergo ring-opening polymerization to form polyethers. This allows this compound to act as a monomer, a crosslinking agent, or a modifier for other polymers. The resulting polymers, poly(this compound), contain pendant piperazine moieties, making them suitable for applications such as gene delivery or CO₂ capture. Cross-linked, water-insoluble polymers of N-glycidyl-piperazine have been developed for various separation applications. google.com
When used as a crosslinking agent, the glycidyl group reacts with nucleophilic functional groups (e.g., amines, hydroxyls) present on polymer chains, forming a stable, three-dimensional network. nih.govspecialchem.com This is analogous to the curing of epoxy resins with amine hardeners. The bifunctional potential of the molecule (after debenzylation) or the polymerization of the glycidyl group itself allows for the formation of complex polymer architectures. researchgate.net
The polymerization of epoxides like this compound typically proceeds through an anionic or cationic ring-opening mechanism.
Anionic Ring-Opening Polymerization (AROP): This is a common method for synthesizing well-defined polyethers. nih.gov The reaction is initiated by a strong nucleophile, such as an alkoxide or hydroxide, which attacks a carbon atom of the epoxide ring. This opens the ring and generates a new alkoxide anion at the other end of the monomer unit. This new alkoxide can then attack another monomer, propagating the polymer chain. The process continues until the monomer is consumed or the reaction is terminated by a quenching agent (e.g., an acid or water). semanticscholar.orgnih.gov
Cationic Ring-Opening Polymerization: This mechanism is initiated by a Lewis or Brønsted acid. The acid activates the epoxide by protonating the oxygen atom, making the ring highly susceptible to nucleophilic attack from another monomer molecule's oxygen atom. This process generates a propagating chain with an active cationic center.
The choice of initiator and reaction conditions can control the polymerization process and the characteristics of the resulting polymer.
Hydrogel Synthesis and Properties
Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing and retaining large quantities of water or biological fluids. researchgate.netresearchgate.net Their formation relies on cross-linking, a process that connects individual polymer chains to form a stable, insoluble network structure. researchgate.netsapub.org The properties of a hydrogel, such as its mechanical strength, swelling behavior, and stability, are directly influenced by the monomer used, the type of cross-linking, and the density of the cross-links within the network. researchgate.netmdpi.com
The chemical structure of this compound, featuring a reactive glycidyl (epoxide) group, makes it a suitable precursor for the synthesis of hydrogels. The epoxide ring is susceptible to ring-opening reactions with various nucleophiles, enabling the formation of covalent cross-links between polymer chains. This reactivity is central to its use in creating stable hydrogel networks.
Research into polymers derived from glycidylpiperazine, specifically poly(1-glycidylpiperazine), provides insight into the hydrogel synthesis strategies and resultant properties. In one approach, hydrogels are formed by crosslinking the polymer chains. The conditions of this cross-linking reaction and the choice of cross-linking agent are critical in determining the final characteristics of the hydrogel. researchgate.net
Studies have shown that for poly(1-glycidylpiperazine), high pH values facilitate rapid cross-linking. researchgate.net The type of cross-linking agent used significantly impacts the stability and properties of the resulting gel. For instance, the use of acrylate-based cross-linkers results in the formation of β-aminoester bonds. researchgate.net These linkages are known to be susceptible to hydrolysis, leading to gels that degrade relatively quickly. researchgate.net Conversely, employing acrylamide-based cross-linkers leads to the formation of hydrolytically stable hydrogels, suitable for applications requiring long-term structural integrity. researchgate.net
The tables below summarize the research findings on the synthesis and properties of hydrogels derived from poly(1-glycidylpiperazine).
Table 1: Cross-linking Strategies for Poly(1-glycidylpiperazine) Hydrogels
| Cross-linker Type | Resulting Linkage | Gel Stability | Key Findings |
|---|---|---|---|
| Acrylate | β-aminoester | Hydrolytically unstable | Fast degradation of cross-links is observed. researchgate.net |
Table 2: Properties of Poly(1-glycidylpiperazine) Hydrogels
| Property | Controlling Factors | Observations |
|---|---|---|
| Shear Modulus | Choice of cross-linker (e.g., acrylamide) | The stiffness of the hydrogel can be adjusted. researchgate.net |
| Swelling Ratio | Choice of cross-linker (e.g., acrylamide) | The water absorption capacity can be tuned. researchgate.net |
| Biocompatibility | Cross-linking chemistry | Extracts from hydrogels formed with acrylamide (B121943) cross-linkers showed no toxic effects on primary human fibroblasts. researchgate.net |
| Gelation Speed | pH | High pH values lead to faster cross-linking and gel formation. researchgate.net |
These findings demonstrate that this compound is a versatile building block for creating hydrogels with tunable properties. By carefully selecting the cross-linking strategy and reaction conditions, it is possible to engineer hydrogels with specific degradation profiles, mechanical strengths, and swelling behaviors. researchgate.net
Medicinal Chemistry and Drug Discovery Research on Benzylpiperazine/piperidine Scaffolds Implications for 1 Benzyl 4 Glycidylpiperazine
Design and Synthesis of Novel Analogues and Derivatives
The development of new chemical entities from a lead scaffold like 1-benzyl-4-glycidylpiperazine relies on established and innovative synthetic strategies to generate structural diversity. These strategies include modifying the core scaffold itself or introducing a variety of functional groups to probe interactions with biological targets.
Scaffold Hopping and Isosteric Replacements
Scaffold hopping and isosteric replacement are powerful strategies in drug design aimed at identifying novel core structures with improved potency, selectivity, or pharmacokinetic properties while retaining the key pharmacophoric features of the original molecule. nih.govnih.gov Bioisosteric replacement involves substituting a functional group with another that possesses similar physical and chemical properties, leading to comparable biological activity. nih.govnih.gov
In the context of the piperazine (B1678402) ring found in this compound, several bioisosteric replacements have been explored in the literature. For instance, replacing the piperazine group with a dipyrrolidine moiety has been investigated to access novel chemical space. nih.gov Another contemporary bioisostere for the piperazine ring is the 3,8-diazabicyclo[3.2.1]octane system. researchgate.net Similarly, replacing the piperazine with a piperidine (B6355638) ring is a common strategy. acs.org This seemingly subtle change can significantly impact biological activity, as demonstrated in dual histamine (B1213489) H₃ and sigma-1 (σ₁) receptor ligands, where the piperidine-containing compound showed markedly different affinities compared to its piperazine counterpart. acs.org
These strategies could be applied to this compound to generate novel analogues. Replacing the piperazine ring with piperidine, for example, would create 1-benzyl-4-glycidylpiperidine, altering the basicity and conformational flexibility of the molecule, which could in turn modulate its biological activity and selectivity.
Introduction of Diverse Pharmacophores
The versatile nature of the piperazine scaffold allows for the easy introduction of various pharmacophores to develop new bioactive molecules. nih.gov The N-1 and N-4 positions of the piperazine ring are common points for modification. researchgate.net For this compound, this could involve modifications to the benzyl (B1604629) group or derivatization of the glycidyl (B131873) moiety.
Research on benzylpiperazine derivatives showcases a wide array of synthetic modifications. For example, novel sigma receptor (σR) ligands were developed by combining the benzylpiperazine pharmacophore with 1,3-dithiolane-based heterocycles. researchgate.net In another study focused on δ-opioid receptor agonists, various functionalities, including methyl, benzyl, and hydroxymethyl groups, were introduced at the C-2 position of the piperazine ring to explore the steric requirements of the receptor binding pocket. acs.orgnih.gov
Furthermore, the synthesis of benzoyl and cinnamoyl amides of benzylpiperazine has been reported, where different substituents on the aromatic rings were explored to establish structure-activity relationships for tyrosinase inhibition. nih.govacs.org The synthesis of these amides is often straightforward, involving the reaction of 1-benzylpiperazine (B3395278) with the corresponding carboxylic acid or acyl chloride. nih.govacs.orgnih.gov The glycidyl group of this compound, being a reactive epoxide, is particularly amenable to reaction with nucleophiles, allowing for the introduction of a wide range of pharmacophores through ring-opening reactions. This could lead to the creation of libraries of β-amino alcohol derivatives with diverse functionalities.
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds into potent and selective drug candidates. nih.govnih.gov
Elucidation of Key Structural Determinants for Biological Activity
For benzylpiperazine derivatives, several key structural features have been identified as crucial for their biological activity. For ligands targeting sigma receptors, a pharmacophore model has been proposed which includes two distal hydrophobic regions and a central positively ionizable nitrogen atom, a feature inherent to the benzylpiperazine scaffold. acs.org The benzyl group typically occupies one of the hydrophobic domains.
In a series of potent σ₁ receptor antagonists, the nature of the substituents was found to be critical for activity, with a basic amine being essential. acs.org For other targets, different structural determinants are important. For instance, in a series of imidazo[1,2-a]pyrimidine-based anticancer agents, the imidazopyrimidine core was essential for activity, while a p-methylthiophenyl group enhanced lipophilicity and a piperazineethanol side chain improved solubility and receptor interactions. vulcanchem.com SAR studies on piperazine-containing natural product derivatives have shown that substituents on the piperazine ring are critical for their inhibitory activity against cancer cell lines. nih.gov These findings suggest that for this compound, the benzyl group, the piperazine core, and the glycidyl moiety (or its derivatives) would all be key determinants of its biological profile.
Positional and Substituent Effects on Efficacy and Selectivity
The position and nature of substituents on the benzylpiperazine scaffold can have a profound effect on biological efficacy and selectivity. researchgate.net
Substituents on the Benzyl Ring: In the development of σ₁ receptor ligands, introducing a para-substituent on the benzyl ring (part of the secondary hydrophobic domain) was found to improve both affinity and selectivity. acs.org For example, a 4-methoxybenzylpiperazinyl derivative was identified as a potent and selective σ₁R ligand. acs.org
Modifications to the Piperazine Ring: Introducing substituents directly onto the piperazine ring can lead to dramatic changes in activity. In the development of δ-opioid receptor agonists, introducing a methyl group at the C-2 position of the piperazine ring was well-tolerated, whereas a larger benzyl group at the same position led to a nearly 2000-fold decrease in affinity and potency. acs.orgnih.gov This highlights the significant steric constraints of the binding site. acs.orgnih.gov
Replacement of the Piperazine Nitrogen: The replacement of the N-benzylpiperazine moiety with N-benzylpiperidine can significantly alter selectivity. For tyrosinase inhibitors, benzylpiperidine derivatives were found to be considerably more potent than their benzylpiperazine counterparts, suggesting that the second nitrogen atom in the piperazine ring might be involved in unfavorable interactions with the enzyme. acs.org
Nature of the N-4 Substituent: The group attached to the second nitrogen of the piperazine ring is a major determinant of activity. In one study on anticancer activity, the general trend in potency was phenylpiperazine > acetylpiperazine ≈ cinnamylpiperazine (B8809312) > benzylpiperazine, indicating that the N-substituent plays a critical role. nih.gov
These findings have direct implications for the development of this compound analogues. The data suggests that systematic modification of the benzyl ring with various substituents, altering the glycidyl group, and even exploring substitutions on the piperazine ring itself could lead to compounds with fine-tuned efficacy and selectivity for a given biological target.
The following table summarizes SAR findings for benzylpiperazine derivatives targeting the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, illustrating the effect of modifying the group attached to the piperazine nitrogen.
| Compound | R Group | Ki σ₁ (nM) | Ki σ₂ (nM) | Selectivity (Ki σ₂/Ki σ₁) |
|---|---|---|---|---|
| 8 | 4-methoxybenzoyl | 2.1 | 907 | 432 |
| 13 | Phenylacetyl | 13.5 | 1506 | 112 |
| 15 | 3-Cyclohexylpropanoyl | 1.6 | 1417 | 886 |
| 24 | 4-hydroxy-4-phenylbutanoyl | 3.8 | 1606 | 423 |
Data adapted from a study on σ₁ receptor ligands. acs.orgnih.gov The R group is attached to the N-4 piperazine nitrogen via a carbonyl, while the N-1 nitrogen is substituted with a 4-methoxybenzyl group.
Computational Approaches to SAR (Molecular Docking, QSAR)
Computational methods are indispensable tools in modern drug discovery, enabling the rational design of new molecules and providing insights into their interactions with biological targets. mdpi.com
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, helping to elucidate key interactions that drive binding affinity. researchgate.net Docking studies have been successfully applied to benzylpiperazine derivatives. For example, to understand the higher potency of benzylpiperidine amides over benzylpiperazine amides as tyrosinase inhibitors, docking studies were performed. acs.org The results suggested that the protonated amino group of the benzylpiperazine ring might have unfavorable interactions with the enzyme. acs.org Docking has also been used to validate the binding modes of piperazine derivatives to the σ₁ receptor. acs.org For this compound, docking could be used to predict its binding mode to various targets and to guide the design of derivatives with improved interactions.
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.gov 2D- and 3D-QSAR studies have been conducted on various piperazine derivatives. nih.govufv.br For a series of benzylpiperidine and benzylpiperazine σ-receptor ligands, QSAR studies revealed that σ₁ binding is primarily driven by hydrophobic interactions. researchgate.net In another study, a 3D-QSAR model was applied to predict the binding affinities of new compounds for the σ₂ receptor. acs.org Such computational models could be developed for analogues of this compound to prioritize the synthesis of compounds with the highest predicted activity.
Investigation of Potential Biological Targets and Mechanisms of Action
The benzylpiperazine and benzylpiperidine scaffolds are foundational structures in medicinal chemistry, recognized for their ability to interact with a wide range of biological targets. Research into derivatives of these scaffolds provides a framework for understanding the potential pharmacological profile of this compound. The introduction of a glycidyl group at the 4-position of the piperazine ring adds a reactive epoxide moiety, which could serve as a covalent binder or a specific linker to other functional groups, potentially influencing affinity, selectivity, and mechanism of action at various targets.
Receptor Binding and Modulation Studies (e.g., µ-opioid receptor, dopamine (B1211576) transporter)
The benzylpiperazine framework is a key component in ligands designed for various receptors, notably those within the central nervous system.
µ-Opioid Receptor (MOR): The µ-opioid receptor (MOR) is a primary target for potent analgesics. nih.gov While the parent compound, benzylpiperazine, does not have significant affinity for opioid receptors, modifications to the scaffold can impart high affinity and functional activity. For instance, the N-benzyl analog of fentanyl, which shares a piperidine core, demonstrates a significant reduction in activity compared to fentanyl itself, highlighting the sensitivity of the receptor to the N-substituent. plos.org Studies on endomorphin-2 (EM-2) analogs, which are potent and selective MOR agonists, show that modifications to the core structure can produce ligands with strong bias towards G-protein signaling pathways over β-arrestin recruitment. frontiersin.org Research into fentanyl derivatives has established that interactions with the MOR are predominantly hydrophobic, with a critical ionic interaction between the protonated piperidine nitrogen of the ligand and the D147 residue of the receptor. mdpi.com The affinity of these derivatives is highly dependent on the substituents on the piperidine ring and the N-phenethyl group. plos.orgmdpi.com These findings suggest that this compound could be investigated as a scaffold for novel MOR ligands, where the glycidyl group might be functionalized to optimize receptor interactions.
Dopamine Transporter (DAT): The dopamine transporter (DAT) is a crucial protein for regulating dopamine levels in the synapse and is a target for both therapeutic agents and substances of abuse. wikipedia.org Benzylpiperazine (BZP) itself is known to interact with DAT, stimulating the release and inhibiting the reuptake of dopamine. europa.eu A wide range of piperazine and piperidine derivatives have been developed as high-affinity DAT inhibitors. The GBR series of compounds, such as GBR 12909 (1-{2-[bis-(4-fluorophenyl)methoxy]ethyl}-4-(3-phenylpropyl)piperazine), are well-characterized, potent, and selective DAT inhibitors. nih.govnih.gov Structure-activity relationship (SAR) studies on N-benzylpiperidine analogues related to the GBR compounds have shown that introducing electron-withdrawing groups at the C(4)-position of the N-benzyl moiety enhances DAT binding affinity and selectivity over serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. ebi.ac.uk These studies underscore the potential for the 1-benzylpiperazine core of this compound to be a platform for developing novel DAT ligands.
Table 1: Binding Affinities of Selected Benzylpiperazine/Piperidine Derivatives at Various Receptors
| Compound | Target Receptor | Binding Affinity (Kᵢ, nM) | Selectivity | Reference |
|---|---|---|---|---|
| Haloperidol | σ₁ Receptor | - | Kᵢ σ₂/Kᵢ σ₁ > 1 | acs.org |
| Compound 8 (4-methoxybenzylpiperazinyl derivative) | σ₁ Receptor | - | Kᵢ σ₂/Kᵢ σ₁ = 432 | acs.org |
| Compound 15 (benzylpiperazinyl derivative) | σ₁ Receptor | 1.6 | Kᵢ σ₂/Kᵢ σ₁ = 886 | acs.orgresearchgate.net |
| GBR 12909 | Dopamine Transporter (DAT) | 34 ± 11 (Kₗ) | Selective for DAT | nih.gov |
| Carfentanil (F15) | µ-Opioid Receptor | 0.19 (IC₅₀) | High affinity | mdpi.com |
Enzyme Inhibition Profiling (e.g., MAO inhibitors)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of monoamine neurotransmitters and are significant targets in the treatment of depression and neurodegenerative disorders like Parkinson's disease. nih.govfrontiersin.org The benzylpiperazine and related piperidine scaffolds have been extensively explored for the development of MAO inhibitors.
Research has demonstrated that derivatives featuring these scaffolds can exhibit potent and selective inhibition of MAO isoforms. acs.org For example, a series of pyridazinobenzylpiperidine derivatives were synthesized and evaluated, with most compounds showing preferential inhibition of MAO-B over MAO-A. mdpi.com Compound S5 from this series was a potent and selective MAO-B inhibitor with an IC₅₀ value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.com Kinetic studies revealed a competitive and reversible mode of inhibition for the lead compounds. mdpi.com
Similarly, piperazine clubbed oxadiazole derivatives have been identified as potent and reversible MAO-A inhibitors, with compounds 5f and 5g showing IC₅₀ values of 0.96 µM and 0.81 µM, respectively. nih.gov These compounds also demonstrated antidepressant-like activity in vivo. nih.gov The structural features of the benzylpiperazine moiety are crucial for this activity, suggesting that this compound could serve as a precursor for novel MAO inhibitors. The glycidyl group could be functionalized to explore interactions within the active site of MAO enzymes to enhance potency and selectivity.
Table 2: MAO Inhibition Data for Representative Benzylpiperidine/Piperazine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Mode of Inhibition | Reference |
|---|---|---|---|---|---|
| Compound S5 (pyridazinobenzylpiperidine) | MAO-B | 0.203 | 19.04 (MAO-B/MAO-A) | Competitive, Reversible | mdpi.com |
| Compound S15 (pyridazinobenzylpiperidine) | MAO-A | 3.691 | - | - | mdpi.com |
| Compound 5f (piperazine clubbed oxadiazole) | MAO-A | 0.96 ± 0.04 | 18-fold over MAO-B | Reversible | nih.gov |
| Compound 5g (piperazine clubbed oxadiazole) | MAO-A | 0.81 ± 0.03 | 9-fold over MAO-B | Reversible | nih.gov |
Anti-proliferative and Cytotoxic Activity Studies
The benzylpiperazine scaffold has been incorporated into molecules designed as anti-cancer agents. These compounds often target proteins involved in apoptosis and cell proliferation. nih.gov One area of investigation involves the development of small-molecule inhibitors of anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins, such as Mcl-1. nih.gov A study focused on designing benzylpiperazine derivatives as Mcl-1 binders resulted in several compounds with micromolar binding affinities and high selectivity for Mcl-1 over other Bcl-2 family members. nih.gov One of the most potent compounds exhibited a Kᵢ value of 0.18 µM for Mcl-1 with no detectable binding to Bcl-2 or Bcl-xL. nih.gov
Furthermore, ligands targeting sigma (σ) receptors, which are often overexpressed in tumor cells, have been developed from benzylpiperazine derivatives. researchgate.net A selective σ₁ receptor antagonist, SI 1/13, which is a benzylpiperazine-based compound, demonstrated significant cytotoxic effects against DU145 (prostate cancer) and U87MG (glioblastoma) cancer cells. researchgate.net In another study, some N-Benzyl 4,4-disubstituted piperidines showed strong antiviral activity but were also associated with pronounced cytotoxicity, with CC₅₀ values less than 10 µM. ub.edu These findings indicate that the benzylpiperazine core is a viable starting point for creating cytotoxic agents. The reactive glycidyl group in this compound could potentially enhance anti-proliferative activity through covalent modification of target proteins or by serving as a handle for attaching other cytotoxic warheads.
Table 3: Cytotoxic and Anti-proliferative Activity of Selected Benzylpiperazine/Piperidine Derivatives
| Compound/Derivative Class | Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Benzylpiperazine Derivatives | Mcl-1 (target) | Kᵢ | 0.18 µM (most potent) | nih.gov |
| Compound SI 1/13 | DU145, U87MG | Cytotoxicity | Significant | researchgate.net |
| Compound 20 (4-Cl benzyl analogue) | - | CC₅₀ | < 10 µM | ub.edu |
| Compound 24 (free amine derivative) | - | CC₅₀ | < 10 µM | ub.edu |
Studies on Menin-Mixed Lineage Leukemia Interaction
The protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in certain types of acute leukemia. mdpi.comshsmu.edu.cn Consequently, disrupting this interaction with small molecules has emerged as a promising therapeutic strategy. nih.govnih.gov Several classes of inhibitors have been developed, with some incorporating a piperidine or piperazine moiety as a key structural element. shsmu.edu.cnnih.gov
Initial high-throughput screening identified a hydroxymethylpiperidine class of compounds that could inhibit the menin-MLL interaction. nih.gov Further development led to more potent thienopyrimidine-based inhibitors, which often feature a piperazine or a related dihydrothiazole-piperazine moiety. nih.govmerckmillipore.com These compounds, such as MI-2-2, bind with high affinity to a large cavity on the surface of menin, directly competing with the MLL protein. nih.govmerckmillipore.com For example, MI-2-2 disrupts the menin-MLL interaction with an IC₅₀ of 46 nM against the MBM1 binding motif of MLL and effectively inhibits the proliferation of MLL-rearranged leukemia cell lines. merckmillipore.com The structure-activity relationship studies of these inhibitors reveal that modifications to the piperidine/piperazine portion of the molecule can significantly impact binding affinity and cellular activity. nih.gov This body of research strongly implies that the this compound scaffold could be a valuable starting point for designing novel covalent or non-covalent inhibitors of the menin-MLL interaction, where the glycidyl group could be exploited to form a permanent bond with residues in the menin binding pocket, potentially leading to enhanced potency and duration of action.
Table 4: Inhibitory Activity of Compounds Targeting the Menin-MLL Interaction
| Compound | Target | IC₅₀ | Kₑ (nM) | Reference |
|---|---|---|---|---|
| MI-1 (thienopyrimidine) | Menin-MLL Interaction | 1.9 µM | - | researchgate.net |
| MI-2 (thienopyrimidine) | Menin-MLL Interaction | 0.58 µM | - | researchgate.net |
| MI-2-2 (thienopyrimidine) | Menin-MLL Interaction (MBM1) | 46 nM | 22 | merckmillipore.com |
| MI-2-2 (thienopyrimidine) | Menin-MLL Interaction (MBM1 & MBM2) | 520 nM | - | merckmillipore.com |
Pharmacokinetic and Metabolic Research Considerations for Benzylpiperazine Derivatives
In Vitro Metabolic Stability Studies (e.g., human liver S9 fraction)
In vitro metabolic stability assays are crucial early-stage experiments in drug discovery to predict the in vivo metabolic clearance of a compound. These assays measure the rate at which a compound is metabolized by liver enzymes. The liver S9 fraction, which contains both microsomal (Phase I) and cytosolic (Phase II) enzymes, offers a comprehensive initial screen. researchgate.netnih.govwuxiapptec.com
For piperazine (B1678402) derivatives, these studies typically involve incubating the compound with human liver S9 fractions (or microsomes) and a necessary cofactor like NADPH, then quantifying the disappearance of the parent compound over time. researchgate.net The results are often expressed as the half-life (t½) or intrinsic clearance (CLint). Compounds with high metabolic stability (longer half-life) are more likely to have good bioavailability and a longer duration of action in the body. nih.gov While specific data for 1-Benzyl-4-glycidylpiperazine is unavailable, studies on related benzylpiperazine compounds show varied stability, indicating that small structural modifications can significantly impact metabolism.
Table 1: Parameters in a Typical In Vitro Metabolic Stability Assay
| Parameter | Description | Relevance |
| Test System | Human Liver S9 Fraction | Contains a broad range of Phase I and Phase II metabolic enzymes. researchgate.netwuxiapptec.com |
| Incubation Time | Typically 0 to 60 minutes | Determines the rate of metabolism over a set period. |
| Compound Conc. | Low micromolar range | Ensures enzyme kinetics are in a linear range. |
| Quantification | LC-MS/MS | A sensitive and specific method for measuring the remaining parent compound. europa.eu |
| Endpoints | t½ (half-life), CLint (intrinsic clearance) | Predicts the metabolic fate of the compound in the body. nih.gov |
Qualitative and Quantitative Metabolite Identification
Identifying the metabolites of a new chemical entity is fundamental to understanding its biotransformation and potential for producing active or toxic byproducts. For BZP, metabolic pathways have been well-characterized in both animal and human studies. europa.eumdma.ch
The primary metabolic routes for BZP involve Phase I oxidation and N-dealkylation, followed by Phase II conjugation. mdma.ch The main transformations include:
Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring, primarily at the para and meta positions. nih.govresearchgate.net
N-dealkylation: Cleavage of the benzyl (B1604629) group, resulting in the formation of piperazine and benzylamine. europa.eu
O-methylation: Following hydroxylation, a methyl group can be added by catechol-O-methyl-transferase (COMT). europa.eu
Conjugation: The hydroxylated metabolites are often conjugated with glucuronic acid or sulfuric acid to increase water solubility and facilitate excretion. europa.eumdma.ch
In rat studies, para-hydroxy-BZP (p-OH-BZP) was identified as the main metabolite. nih.govresearchgate.net Within 48 hours, approximately 25% of the BZP dose was excreted as p-OH-BZP, with about half of that appearing as a glucuronide conjugate. nih.gov
Table 2: Major Identified Metabolites of Benzylpiperazine (BZP)
| Metabolite | Metabolic Pathway | Source |
| 4-hydroxy-BZP (p-OH-BZP) | Aromatic Hydroxylation | europa.eunih.gov |
| 3-hydroxy-BZP (m-OH-BZP) | Aromatic Hydroxylation | europa.eunih.gov |
| 4-hydroxy-3-methoxy-BZP | Hydroxylation followed by O-methylation | europa.eu |
| Piperazine | N-dealkylation | europa.eu |
| Benzylamine | N-dealkylation | europa.eu |
| N-benzylethylenediamine | Degradation of the piperazine ring | europa.eu |
Cytochrome P450 Isozyme Mapping for Drug-Drug Interaction Potential
Identifying the specific cytochrome P450 (CYP) isozymes responsible for a compound's metabolism is critical for predicting potential drug-drug interactions (DDIs). nih.gov If a compound is metabolized by a specific CYP enzyme, it may compete with other drugs metabolized by the same enzyme, leading to altered plasma concentrations and potential toxicity.
Studies using human liver microsomes and specific chemical inhibitors have shown that the metabolism of BZP and its analogue trifluoromethylphenylpiperazine (TFMPP) primarily involves CYP2D6, CYP1A2, and CYP3A4. researchgate.net Furthermore, many piperazine analogues have demonstrated significant inhibitory activity against a range of major CYP isozymes, including CYP2D6, CYP1A2, CYP3A4, CYP2C19, and CYP2C9. researchgate.net This suggests a high potential for DDIs if co-administered with other drugs that are substrates for these enzymes. Given that the CYP450 system is prone to genetic polymorphisms, individual responses to benzylpiperazine derivatives can vary significantly. europa.eu
Table 3: CYP Isozyme Involvement in Benzylpiperazine (BZP) Metabolism
| CYP Isozyme | Role in BZP Metabolism | Implication for DDI Potential | Source |
| CYP2D6 | Major metabolizing enzyme | High | researchgate.neteuropa.eu |
| CYP1A2 | Involved in metabolism | Moderate to High | researchgate.net |
| CYP3A4 | Involved in metabolism | Moderate to High | researchgate.net |
| CYP2C19 | Not a primary metabolizing enzyme, but inhibited by BZP | Moderate | researchgate.net |
| CYP2C9 | Not a primary metabolizing enzyme, but inhibited by BZP | Moderate | researchgate.net |
Toxicokinetics and Toxicodynamics (general approach, with specific examples from related compounds)
Toxicokinetics analyzes the relationship between the dose of a compound and its concentration in the body over time, particularly in the context of adverse effects. Toxicodynamics describes the relationship between compound concentration at the site of action and the resulting toxicological response. nih.gov
For benzylpiperazine derivatives, the primary toxic effects are sympathomimetic, including agitation, anxiety, palpitations, and in severe cases, seizures. researchgate.netresearchgate.net Toxicokinetic studies aim to correlate plasma concentrations of the parent drug and its metabolites with the onset, severity, and duration of these toxic effects.
In humans, the serum half-life of BZP is relatively short, with elimination being nearly complete within 44 hours. researchgate.net However, severe toxic effects, including seizures and renal toxicity, have been reported. wikipedia.org There is evidence suggesting a strong link between higher plasma levels of BZP and an increased incidence of seizures. wikipedia.org One fatality has been attributed solely to BZP, where the blood concentration was measured at 8 mg/L. wikipedia.org Understanding these concentration-effect relationships is vital for assessing the safety profile of any new derivative like this compound.
Preclinical Safety and Toxicological Assessment Methodologies
In Vitro Toxicology Screening Assays (e.g., cytotoxicity, genotoxicity)
In vitro toxicology assays are foundational to the safety assessment of any new chemical. criver.com These tests, performed on cultured bacterial or mammalian cells, provide an initial screen for potential toxicity, helping to identify hazards early in the development process while reducing the use of laboratory animals. criver.comadmescope.com For a molecule like 1-Benzyl-4-glycidylpiperazine, which contains a glycidyl (B131873) group (an epoxide), assays for genotoxicity are particularly critical, as epoxides are a class of reactive compounds known to have the potential to interact with DNA. cdc.govrsc.org
Cytotoxicity Assays: These assays determine the concentration at which a substance produces cell death. They are used to establish dose ranges for subsequent, more specific assays, such as genotoxicity tests. Common cytotoxicity assays measure endpoints like cell membrane integrity (e.g., LDH release), metabolic activity (e.g., MTT or MTS assay), or total cell number.
Genotoxicity Assays: A standard battery of genotoxicity tests is required by regulatory agencies to detect potential mutagens and carcinogens. juniperpublishers.com No single test can detect all relevant genotoxic mechanisms, so a combination of assays is employed. wuxiapptec.com The standard test battery typically includes an assessment of gene mutation in bacteria, and an evaluation of chromosomal damage in mammalian cells. rsc.org
Bacterial Reverse Mutation Assay (Ames Test): This widely used initial screening test uses various strains of bacteria (e.g., Salmonella typhimurium) to detect gene mutations caused by a substance. juniperpublishers.comwuxiapptec.com
In Vitro Mammalian Cell Assays: These tests assess the potential for a compound to cause chromosomal damage. Common assays include the in vitro micronucleus test or the chromosomal aberration test, which can detect both chromosome breakage (clastogenicity) and effects on chromosome number (aneugenicity). admescope.comrsc.org
The following table summarizes key in vitro screening assays relevant to the toxicological assessment of this compound.
| Assay Type | Test System | Endpoint Measured | Purpose |
| Cytotoxicity | Mammalian cell lines (e.g., CHO, HepG2) | Cell viability, membrane integrity, metabolic activity | Determines concentrations causing cell death; sets dose levels for other assays. |
| Genotoxicity (Gene Mutation) | Salmonella typhimurium, E. coli (Ames Test) | Reversion of mutations, allowing bacterial growth on selective media | Identifies substances that can cause point mutations in DNA. libretexts.org |
| Genotoxicity (Chromosomal Damage) | Cultured mammalian cells (e.g., human peripheral blood lymphocytes) | Presence of micronuclei (fragments of chromosomes left behind after cell division) | Detects agents that cause chromosome breakage or loss. libretexts.org |
| Genotoxicity (Chromosomal Damage) | Cultured mammalian cells (e.g., CHO cells) | Structural and numerical chromosomal abnormalities | Visualizes damage to chromosome structure (e.g., breaks, gaps, rearrangements). juniperpublishers.com |
Design and Conduct of In Vivo Toxicology Studies in Relevant Animal Models
In vivo toxicology studies are essential for evaluating the systemic effects of a compound in a whole organism, providing data that cannot be obtained from in vitro systems. vivotecnia.com These studies are conducted in compliance with Good Laboratory Practice (GLP) regulations to ensure data quality and integrity. noblelifesci.com The design of these studies, including species selection, dose levels, and duration of exposure, is guided by international regulatory guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). noblelifesci.com
The objective of these studies is to characterize the toxicological effects of a compound after single (acute) or repeated administrations. noblelifesci.com
Acute Toxicity Studies: These studies evaluate the effects of a single high dose of a substance. They help identify the target organs of toxicity and provide information for dose selection in longer-term studies.
Repeat-Dose Toxicity Studies: These studies involve the daily administration of the test substance for a specified period, such as 28 days (sub-acute) or 90 days (sub-chronic). europa.eu They are designed to identify target organs, characterize dose-response relationships, and determine a No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which no adverse effects are observed. europa.eunih.gov During these studies, a wide range of endpoints are evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, and, at termination, organ weights and comprehensive histopathological examination of tissues. noblelifesci.comoecd.org
The table below outlines the typical components of a repeat-dose toxicity study.
| Study Component | Description | Examples of Parameters |
| Test System | Typically one rodent (e.g., rat) and one non-rodent (e.g., dog) species. | Sprague-Dawley rats, Beagle dogs |
| Dose Groups | A control group and typically three dose levels (low, mid, high). | Vehicle control, 10, 50, 250 mg/kg/day |
| Duration | 28 days (sub-acute) or 90 days (sub-chronic). oecd.org | Daily oral gavage for 90 days. |
| In-life Observations | Daily monitoring of animal health and behavior. | Clinical signs, body weights, food consumption, ophthalmoscopy. noblelifesci.com |
| Clinical Pathology | Blood and urine analysis at specified intervals. | Hematology, coagulation, serum chemistry, urinalysis. noblelifesci.com |
| Terminal Procedures | Comprehensive post-mortem examination. | Gross necropsy, organ weights, histopathology of all major tissues. |
If in vitro genotoxicity assays yield positive results, or if there is a structural alert (such as the epoxide ring in this compound), in vivo studies are conducted to assess genotoxicity in a whole animal. juniperpublishers.com These studies account for the absorption, distribution, metabolism, and excretion (ADME) of the compound, which can influence its genotoxic potential. nih.gov The most common in vivo test is the rodent micronucleus assay, which evaluates chromosomal damage in bone marrow cells or peripheral blood erythrocytes. rsc.org
Developmental and Reproductive Toxicology (DART) studies are required to identify any adverse effects of a substance on fertility, pregnancy, and development. researchgate.netfrontagelab.com These studies are critical for any compound that may be used in women of childbearing potential or in men. fda.gov The timing and design of DART studies can be tailored to the specific compound and its intended clinical use. premier-research.com A typical DART program includes:
Fertility and Early Embryonic Development (Segment I): Evaluates effects on male and female reproductive function, including mating behavior, fertility, and early embryonic development to implantation. frontagelab.com
Embryo-fetal Development (Segment II): The test substance is administered during the period of major organogenesis to assess its potential to cause birth defects (teratogenicity). frontagelab.com
Pre- and Postnatal Development (Segment III): Examines the effects of exposure from implantation through lactation on the pregnant female and the development of the offspring. premier-research.com
The selection of appropriate animal species for nonclinical toxicology studies is a critical decision based on scientific, ethical, and practical factors. nih.govitrlab.com The primary goal is to use species that are relevant models for predicting potential human toxicity. bioivt.com Regulatory guidelines typically require testing in two mammalian species: one rodent and one non-rodent. noblelifesci.combioivt.com
The justification for species selection is based on a variety of factors, including:
Metabolic Profile: The chosen species should metabolize the test compound in a way that is qualitatively and quantitatively similar to humans. bioivt.com
Pharmacokinetics (PK): Similarities in the absorption, distribution, and excretion of the compound between the animal model and humans are important. nih.gov
Pharmacological Relevance: For targeted therapeutics, the animal species must express the intended biological target (e.g., receptor, enzyme) in a manner similar to humans. researchgate.netnih.gov
Practical Considerations: Factors such as historical data availability, size, lifespan, and breeding characteristics also influence species choice. nih.gov
For a compound like this compound, a common choice would be the rat (rodent) and the dog or non-human primate (non-rodent), pending comparative metabolism data. nih.gov
Interpretation of Toxicological Data for Risk Assessment
The ultimate goal of preclinical toxicology studies is to support a human risk assessment. ehs-support.com This process involves integrating all available data from in vitro and in vivo studies to characterize the potential health hazards of a chemical. nih.gov The risk assessment process consists of several key steps: researchgate.net
Hazard Identification: This step involves identifying the adverse effects a substance is inherently capable of causing, based on the results of all toxicological studies. This includes identifying target organs and the nature of the toxicity (e.g., neurotoxicity, hepatotoxicity, genotoxicity). ehs-support.com
Dose-Response Assessment: This step characterizes the relationship between the dose of the substance and the incidence and severity of an adverse effect. A key outcome of this assessment is the determination of the NOAEL from repeat-dose toxicity studies. ehs-support.com
Exposure Assessment: This involves estimating the likely extent of human exposure to the substance under its intended use conditions.
Risk Characterization: In the final step, the information from the first three steps is integrated to estimate the probability and magnitude of adverse health effects occurring in humans under their expected exposure scenarios. ehs-support.comresearchgate.net This involves comparing the anticipated human exposure to the NOAEL determined in animal studies to calculate a margin of safety.
The interpretation of toxicological data requires expert judgment and consideration of all available information, including the compound's chemical properties, its metabolic fate, and the relevance of the animal findings to humans. nih.govcreliohealth.com
Advanced Research Applications and Potential of 1 Benzyl 4 Glycidylpiperazine
Application as a Core Scaffold in Rational Drug Design
The piperazine (B1678402) ring is a fundamental structural element in a multitude of approved drugs, spanning various therapeutic categories. nih.gov Its prevalence has led to it being classified as a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple biological targets. nih.govresearchgate.net The benzylpiperazine moiety, in particular, has been the subject of extensive research in drug discovery. researchgate.netnih.govacs.orgnih.gov
The unique characteristics of the piperazine scaffold, such as its solubility, basicity, and conformational properties, make it a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov By incorporating the 1-benzylpiperazine (B3395278) structure, researchers have successfully designed compounds with a range of biological activities. For example, derivatives of benzylpiperazine have been synthesized and evaluated as highly selective binders of the anti-apoptotic protein Mcl-1, which is a significant target in cancer therapy. nih.gov Other studies have focused on developing novel benzylpiperazine derivatives as ligands for the σ1 receptor, with potential applications in treating pain. acs.org
The structure of 1-Benzyl-4-glycidylpiperazine, featuring the established benzylpiperazine core, provides a solid foundation for the rational design of new therapeutic agents. The glycidyl (B131873) group can be further modified to introduce additional pharmacophoric features or to attach the molecule to larger carriers, offering a versatile platform for creating libraries of novel drug candidates.
Use as a Chemical Probe for Biological Target Validation
A chemical probe is a small molecule designed to selectively interact with a specific protein target, thereby enabling the study of that target's biological function. nih.govtandfonline.com The use of high-quality chemical probes is crucial for validating biological targets in the early stages of drug discovery. tandfonline.comaacrjournals.orgnih.govresearchgate.net An ideal chemical probe exhibits high potency and selectivity for its intended target. aacrjournals.org
Derivatives of piperazine have been instrumental in neuroscience research as probes for serotonin (B10506) function. europa.eu For instance, m-chlorophenylpiperazine (mCPP), a phenylpiperazine derivative, has been widely used to investigate the role of serotonin receptors in psychiatric conditions. europa.eu While benzylpiperazine (BZP) itself has shown more complex pharmacology, acting as a central nervous system stimulant, its derivatives are being explored for more specific interactions. researchgate.netnih.goveuropa.eu The inhibitory actions of benzylpiperazines on various cytochrome P450 isoenzymes have also been studied, highlighting their potential to modulate metabolic pathways. researchgate.net
This compound, with its benzylpiperazine core, has the potential to be developed into a chemical probe. The key to its utility would lie in achieving high selectivity for a particular biological target. The reactive glycidyl group offers a distinct advantage in this context. This epoxide ring can be opened by nucleophiles, allowing for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure responsible for target binding. Such tagged probes are invaluable for a variety of applications, including target identification, imaging studies, and affinity-based proteomics.
Role in Material Science: Polymer Synthesis and Crosslinking Agents
The glycidyl functional group is a cornerstone in polymer chemistry, prized for its reactivity, particularly in the formation of epoxy resins. mdpi.com Glycidyl methacrylate (GMA), for example, is a versatile monomer used in the synthesis of functional polymers for a wide range of applications, including coatings, adhesives, and composite materials. njreborn.comwchchem.comjindunchem-med.com The epoxide ring of the glycidyl group can readily react with various nucleophiles, such as amines, hydroxyls, and carboxylic acids, making it an excellent building block for creating complex polymer architectures. researchgate.netsemanticscholar.org
Development of Functional Polymeric Materials
This compound can be envisioned as a functional monomer in polymerization reactions. The presence of the glycidyl group allows it to be incorporated into polymer chains, thereby introducing the benzylpiperazine moiety as a pendant group. This would result in polymers with unique properties conferred by the benzylpiperazine unit, such as specific binding affinities, pH-responsiveness, or catalytic activity. The synthesis of polymers based on glycidyl amine has been explored, demonstrating the feasibility of creating such functional materials. researchgate.nettetrawill.com These functionalized polymers could find applications in areas such as specialty coatings, functional resins, and materials for separation and purification processes. nih.gov
| Potential Polymerization Pathways for this compound |
| Pathway |
| Ring-Opening Polymerization |
| Copolymerization |
| Post-Polymerization Modification |
Fabrication of Hydrogels and Biocompatible Scaffolds
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, and they are extensively used in biomedical applications such as drug delivery and tissue engineering. rsc.org The formation of hydrogels often relies on crosslinking reactions to create the network structure. The reaction between an epoxide and an amine is a well-established method for crosslinking polymers. researchgate.netbohrium.commdpi.comresearchgate.net
Given its structure, this compound is a prime candidate for use as a crosslinking agent in the fabrication of hydrogels. The tertiary amine of the piperazine ring can react with the epoxide group of another molecule, leading to the formation of a crosslinked network. This is particularly relevant in the synthesis of hydrogels from amine-containing polymers, such as chitosan or polyethyleneimine. The use of glycidyl methacrylate derivatives in the synthesis of hydrogels has been successfully demonstrated. rsc.orgnih.gov By controlling the degree of crosslinking, the mechanical properties and swelling behavior of the hydrogels can be precisely tuned. The incorporation of the benzylpiperazine moiety into the hydrogel network could also impart desirable biological properties, enhancing cell adhesion or providing a scaffold for tissue regeneration.
Development of Analytical Standards and Reference Materials
The availability of high-purity analytical standards and certified reference materials is essential for the accurate identification and quantification of chemical compounds in various matrices. This is particularly important in fields such as forensic science, pharmaceutical quality control, and environmental monitoring. Piperazine and its derivatives are often found in designer drugs, making their detection and quantification a priority for law enforcement and public health agencies. mdpi.com
Certified reference materials for piperazine and some of its derivatives, including benzylpiperazine, are commercially available. cerilliant.comcpachem.com These standards are used to calibrate analytical instruments, validate analytical methods, and ensure the quality and comparability of analytical data. The development of a certified reference material for this compound would involve its synthesis in high purity, thorough characterization to confirm its identity and structure, and quantification using validated analytical techniques.
| Steps in Developing an Analytical Standard |
| Step |
| Synthesis and Purification |
| Structural Elucidation |
| Purity Assessment |
| Certification |
The availability of a certified reference material for this compound would be crucial if this compound were to become relevant in any regulated field, such as pharmaceuticals or forensic science. It would enable laboratories to develop and validate methods for its detection and quantification, ensuring the reliability and accuracy of their results.
Future Directions and Emerging Research Trends
Exploration of Undiscovered Biological Activities for Glycidylpiperazine Derivatives
The versatility of the piperazine (B1678402) ring suggests that its derivatives, including those related to 1-benzyl-4-glycidylpiperazine, have a vast and largely untapped therapeutic potential. researchgate.net While piperazine-based compounds are known for a wide spectrum of activities, research is moving towards exploring novel biological targets. rsc.orgresearchgate.net
Key areas for future exploration include:
Antimicrobial Applications: With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents. nih.gov Piperazine derivatives have shown promise in combating multidrug-resistant (MDR) pathogens, making them strong candidates for next-generation antimicrobial drugs. nih.govbenthamdirect.com Future research will likely focus on modifying glycidylpiperazine structures to enhance potency against resistant bacterial and fungal strains. researchgate.net
Antiviral and Antiparasitic Agents: The structural features of piperazine make it an attractive scaffold for developing agents against various viruses and parasites. researchgate.net Research into glycidylpiperazine derivatives could yield compounds with activity against diseases like tuberculosis, malaria, or emerging viral threats. researchgate.netmdpi.com
Targeting Complex Diseases: The ability of the piperazine moiety to interact with various biological targets opens doors for its use in complex diseases. researchgate.net Investigations may target neurological disorders, metabolic diseases, and rare genetic conditions where the unique properties of glycidylpiperazine derivatives could offer novel therapeutic mechanisms. For instance, certain piperidine (B6355638) derivatives have shown potent activity as acetylcholinesterase inhibitors, suggesting a potential avenue for dementia treatment research. nih.gov
Table 1: Established and Potential Biological Activities of Piperazine Scaffolds
| Biological Activity | Description | Research Focus for Glycidylpiperazine Derivatives |
|---|---|---|
| Antimicrobial | Activity against bacteria and fungi, including resistant strains. nih.govresearchgate.net | Enhancing potency against MDR pathogens. benthamdirect.com |
| Anticancer | Inhibition of cancer cell growth through various mechanisms. researchgate.net | Development of targeted therapies with improved efficacy. |
| Antiviral | Inhibition of viral replication and entry into host cells. researchgate.net | Screening against emerging and resistant viral strains. |
| Antimalarial | Activity against Plasmodium parasites. researchgate.net | Overcoming drug resistance in malaria treatment. |
| Antidepressant | Modulation of neurotransmitter systems in the central nervous system. researchgate.net | Designing compounds with novel mechanisms of action for mental health disorders. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process for compounds like this compound. nih.gov These computational tools can analyze vast datasets to predict the biological activities, pharmacokinetic properties, and potential targets of novel derivatives, significantly accelerating the design-test-learn cycle. nih.gov
Key applications of AI/ML in this context include:
Predictive Modeling: ML algorithms can be trained on existing data from piperazine compounds to predict the efficacy and properties of new, unsynthesized glycidylpiperazine derivatives. nih.gov This allows researchers to prioritize the synthesis of molecules with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. youtube.com By inputting specific parameters (e.g., target affinity, solubility), researchers can generate novel glycidylpiperazine structures optimized for a particular therapeutic purpose.
Structure-Activity Relationship (SAR) Analysis: AI can identify subtle patterns in SAR data that may not be apparent to human researchers, providing deeper insights into how structural modifications affect biological activity. nih.gov Computational docking studies, a key component of this analysis, help visualize and understand the binding interactions between piperazine derivatives and their target proteins. benthamdirect.comnih.gov
Table 2: Impact of AI and Machine Learning on Drug Discovery
| AI/ML Application | Function | Advantage for Glycidylpiperazine Research |
|---|---|---|
| Virtual Screening | Computationally screens large libraries of virtual compounds against a biological target. youtube.com | Rapidly identifies promising glycidylpiperazine derivatives for synthesis and testing. |
| Predictive Toxicology | Predicts potential toxicity of compounds early in the design phase. | Reduces late-stage failures and improves the safety profile of drug candidates. |
| Pharmacokinetic Modeling | Simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug. researchgate.net | Optimizes the drug-like properties of glycidylpiperazine derivatives for better clinical performance. |
| Generative Design | Creates novel molecular structures with desired properties. youtube.com | Explores new chemical space and designs innovative therapeutic agents. |
Sustainable and Efficient Synthesis Protocols
The chemical industry is increasingly moving towards "green chemistry" to reduce environmental impact. researchgate.net For piperazine derivatives, this involves developing synthesis methods that are more efficient, use less hazardous materials, and generate less waste compared to traditional approaches. nih.gov
Emerging sustainable synthesis strategies include:
Microwave-Assisted Synthesis: This technique uses microwave radiation to heat reactions, often leading to dramatically shorter reaction times, higher yields, and cleaner products. researchgate.net
Photoredox Catalysis: Utilizing visible light to drive chemical reactions, photoredox catalysis offers a sustainable way to form complex bonds under mild conditions, avoiding the need for harsh reagents. mdpi.comorganic-chemistry.org This approach can be used for the C-H functionalization of piperazines, offering a greener route to diverse derivatives. mdpi.com
Green Solvents and Catalysts: Replacing toxic organic solvents with water or other environmentally benign alternatives is a key goal. researchgate.net Furthermore, the use of reusable, heterogeneous catalysts simplifies product purification and reduces waste. nih.gov
Flow Chemistry: Conducting reactions in continuous flow reactors instead of traditional batch processes can improve safety, control, and efficiency, particularly for scaling up production. mdpi.com
Table 3: Comparison of Synthesis Methods for Piperazine Derivatives
| Synthesis Method | Traditional Batch Chemistry | Green Chemistry Approaches |
|---|---|---|
| Energy Source | Conventional heating (oil baths, heating mantles) | Microwaves, visible light researchgate.netmdpi.com |
| Solvents | Often uses toxic and volatile organic solvents | Water, ethanol (B145695), or solvent-free conditions researchgate.net |
| Catalysts | Often uses stoichiometric reagents or homogeneous catalysts | Reusable heterogeneous catalysts, organic photocatalysts nih.govmdpi.com |
| Reaction Time | Can be hours or days | Often reduced to minutes or hours nih.gov |
| Waste Generation | Can produce significant chemical waste | Minimized through higher efficiency and catalyst recycling nih.gov |
Potential for Translational Research and Therapeutic Development
The ultimate goal of research on this compound and its derivatives is to translate laboratory findings into effective clinical therapies. The piperazine moiety is a well-established component in many FDA-approved drugs, which provides a strong foundation for the development of new therapeutic agents based on this scaffold. nih.gov
The pathway from bench to bedside involves several key stages:
Preclinical Studies: After identifying a promising lead compound, extensive preclinical testing is required. This includes in-depth evaluation of its efficacy in animal models of disease and characterization of its pharmacokinetic and pharmacodynamic profiles.
Hit-to-Lead Optimization: Medicinal chemistry efforts will focus on modifying the initial "hit" compound (like a this compound derivative) to improve its potency, selectivity, and drug-like properties, transforming it into a viable "lead" candidate for further development. nih.gov
Clinical Trials: If a compound shows promise in preclinical studies, it can advance to clinical trials in humans to evaluate its safety and efficacy for a specific disease. The versatility of the piperazine scaffold allows for modifications that can optimize a molecule's properties for human use. nih.gov
The inherent "drug-likeness" of the piperazine core, including its ability to improve properties like water solubility and bioavailability, makes its derivatives attractive candidates for therapeutic development. researchgate.net The continued exploration of compounds like this compound, guided by modern research trends, holds significant promise for delivering the next generation of innovative medicines.
Q & A
Q. What are the critical steps in synthesizing 1-Benzyl-4-glycidylpiperazine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis involves a multi-step process. A common route starts with the reaction of epichlorohydrin with sulfonamides (e.g., N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides) using tetramethylammonium iodide as a catalyst, followed by aminolysis with benzylpiperazine and benzylamine . Key optimizations include:
- Temperature control : Maintain 50–60°C during epoxide ring-opening to avoid side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
Methodological Answer: Use a combination of:
- NMR spectroscopy : H and C NMR to verify glycidyl ring substitution patterns (e.g., chemical shifts at δ 3.2–3.8 ppm for epoxide protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns consistent with the bicyclic and benzyl groups .
- FTIR : Detect epoxy ring vibrations (~850–950 cm) and piperazine N-H stretches (~3300 cm) .
Q. What safety protocols are essential for handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
- Ventilation : Use fume hoods to mitigate inhalation risks from volatile intermediates.
- Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the glycidyl group .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved?
Methodological Answer:
- Chiral catalysts : Iridium-catalyzed asymmetric amination (e.g., using allylic acetates) achieves >90% enantiomeric excess (ee) .
- Reaction conditions : Optimize temperature (40–50°C) and solvent (DMF or THF) to balance reaction rate and stereoselectivity.
- Analysis : Confirm ee via chiral HPLC or supercritical fluid chromatography (SFC) .
Q. What strategies resolve contradictions in reported biological activities of this compound analogs?
Methodological Answer:
- Dose-response studies : Replicate assays across multiple cell lines (e.g., HEK-293, SH-SY5Y) to identify cell-specific effects .
- Structural analogs : Compare activities of derivatives (e.g., benzhydryl or nitrobenzoyl substitutions) to isolate pharmacophoric groups .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like serotonin receptors .
Q. How does the glycidyl group influence the compound’s stability under physiological conditions?
Methodological Answer:
Q. What are the limitations of current SAR studies on piperazine derivatives, and how can they be addressed?
Methodological Answer:
Q. How can X-ray crystallography validate the conformational flexibility of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
